molecular formula C7H5FN2S B12444434 4-Fluorobenzo[d]isothiazol-3-amine

4-Fluorobenzo[d]isothiazol-3-amine

Cat. No.: B12444434
M. Wt: 168.19 g/mol
InChI Key: ORVDTYSGCPTYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorobenzo[d]isothiazol-3-amine (CAS 904815-05-0) is a fluorinated heterocyclic compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. This compound features a benzisothiazole core, a scaffold recognized for its diverse pharmacological activities, substituted with an amine group at the 3-position and a fluorine atom at the 4-position . Benzothiazole and benzisothiazole derivatives are the subject of significant research interest due to their broad spectrum of biological activities . These compounds have demonstrated potential in the development of therapeutic agents for various diseases, including cancer, microbial infections, and cardiovascular conditions . The structural motif is known to exhibit activities such as antitumor, antibiotic, antifungal, and antimicrobial effects, making it a privileged structure in the design of new bioactive molecules . As a key synthetic precursor, this compound can be utilized to generate more complex molecular architectures. The amine group is a versatile handle for further functionalization, for instance, in the formation of hydrazone derivatives, which have been explored as a new class of antileishmanial compounds . The incorporation of a fluorine atom is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and bioavailability. Handling and Storage: For optimal stability, this product should be stored in a dark place under an inert atmosphere at 2-8°C . Hazard Information: Please refer to the Material Safety Data Sheet (MSDS) for detailed handling and safety information. Notice: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5FN2S

Molecular Weight

168.19 g/mol

IUPAC Name

4-fluoro-1,2-benzothiazol-3-amine

InChI

InChI=1S/C7H5FN2S/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10)

InChI Key

ORVDTYSGCPTYFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SN=C2N)F

Origin of Product

United States

Sophisticated Spectroscopic and Structural Characterization Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For a molecule like 4-Fluorobenzo[d]isothiazol-3-amine, a multi-pronged NMR approach utilizing ¹H, ¹³C, and ¹⁹F nuclei, complemented by two-dimensional techniques, is essential for a complete assignment of all atoms and their connectivity.

Proton (¹H) NMR Studies of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is expected to provide critical information about the electronic environment of the protons on the benzene (B151609) ring and the amino group. The aromatic region would likely display a complex multiplet system due to the coupling between the three adjacent protons (H-5, H-6, and H-7). The fluorine atom at position 4 will further influence these signals through space (nJHF coupling).

The proton at C-5 would likely appear as a doublet of doublets, coupled to both H-6 and the fluorine atom. Similarly, H-6 would be a triplet of doublets (or a more complex multiplet), and H-7 would be a doublet of doublets. The amino (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

Expected ¹H NMR Data:

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
Aromatic-H ~7.0-8.0 Multiplets J(H-H) ≈ 7-9 Hz, J(H-F) ≈ 2-10 Hz

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are highly sensitive to the electronic environment, with the carbon atom bonded to the fluorine (C-4) showing a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller two- and three-bond couplings to fluorine (²JCF, ³JCF).

The carbons of the isothiazole (B42339) ring (C-3 and C-7a) and the benzene ring (C-4, C-5, C-6, C-7, and C-3a) are all expected to resonate in the aromatic region of the spectrum, typically between 110 and 160 ppm. The specific shifts will be influenced by the electron-donating amino group and the electron-withdrawing fluorine atom and isothiazole ring.

Expected ¹³C NMR Data:

Carbon Expected Chemical Shift (δ, ppm) Expected Coupling to ¹⁹F
C-3 ~150-160 Small (³JCF or ⁴JCF)
C-3a ~120-130 Small (³JCF)
C-4 ~155-165 Large (¹JCF)
C-5 ~110-120 Small (²JCF)
C-6 ~125-135 Small (³JCF)
C-7 ~115-125 Small (⁴JCF)

Fluorine-19 (¹⁹F) NMR for Investigating Fluorine Environments

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment. In this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic nature of the aromatic ring system. The signal will likely appear as a multiplet due to couplings with the neighboring aromatic protons (H-5 and likely a smaller coupling to H-3 if present). This technique is particularly useful for confirming the presence and position of the fluorine substituent.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional NMR provides a wealth of information, two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity of the aromatic protons (H-5, H-6, H-7).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation. It shows correlations between protons and carbons that are two or three bonds away. For instance, the amino protons could show a correlation to C-3, and the aromatic protons would show multiple correlations to various carbons in the bicyclic system, allowing for the unambiguous assignment of all quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. It could be used to confirm the spatial relationship between the fluorine atom and the proton at C-5, as well as the proximity of the amino group protons to the proton at C-7.

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula of a compound. For this compound (C₇H₅FN₂S), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The expected monoisotopic mass would be calculated and compared to the experimental value, with a very small mass error (typically < 5 ppm) confirming the elemental formula.

Expected HRMS Data:

Ion Calculated m/z
[M+H]⁺ 169.0230

The fragmentation pattern observed in the mass spectrum would also provide structural clues. Common fragmentation pathways for such a molecule could include the loss of small molecules like HCN, H₂S, or cleavage of the isothiazole ring, helping to confirm the core structure.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In a typical MS/MS experiment for this compound (with a molecular weight of approximately 168.19 g/mol ), the protonated molecule [M+H]⁺ would first be isolated. Subsequent collision-induced dissociation would lead to a characteristic fragmentation pattern, providing insights into the molecule's connectivity.

While a specific MS/MS spectrum for this compound is not publicly documented, the fragmentation of the related isothiazole ring is known. nist.gov The fragmentation of the benzo[d]isothiazole core would likely involve cleavage of the relatively weak N-S bond. Key fragmentation pathways for this compound would be expected to include:

Loss of NH₃: A neutral loss of ammonia (B1221849) from the primary amine group.

Loss of HCN: Elimination of hydrogen cyanide, a common fragmentation for nitrogen-containing heterocycles.

Cleavage of the isothiazole ring: This could result in fragments corresponding to the fluorinated benzene ring and the remaining heterocyclic portion.

The presence of the fluorine atom on the benzene ring would also influence the fragmentation, potentially leading to characteristic losses involving this halogen. A high-resolution mass spectrometer would be crucial to distinguish between fragments with very similar masses.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossStructural Interpretation
[C₇H₅FN₂S + H]⁺[C₇H₃FS]⁺NH₃Loss of the amine group
[C₇H₅FN₂S + H]⁺[C₆H₄FN]⁺CSCleavage and rearrangement of the isothiazole ring
[C₇H₅FN₂S + H]⁺[C₆H₄F]⁺C(NH)SFragmentation of the heterocyclic ring

Note: This table represents predicted fragmentation patterns and would require experimental verification.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its primary amine, aromatic C-H, C=C, C-N, C-S, and C-F bonds. libretexts.orgorgchemboulder.comspectroscopyonline.com

Based on general spectroscopic data for primary amines and aromatic compounds, the following vibrational modes would be anticipated: libretexts.orgorgchemboulder.comspectroscopyonline.com

N-H Stretching: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹ due to asymmetric and symmetric stretching vibrations. orgchemboulder.com

N-H Bending: A characteristic bending (scissoring) vibration for primary amines is expected in the range of 1650-1580 cm⁻¹. orgchemboulder.com

Aromatic C-H Stretching: These vibrations usually appear above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration for an aromatic amine C-N bond is typically observed between 1335 and 1250 cm⁻¹. orgchemboulder.com

C-F Stretching: A strong absorption band due to the C-F bond stretch is expected in the 1250-1000 cm⁻¹ region.

Table 2: Predicted Infrared Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)3400 - 3250Medium
Aromatic C-H Stretch3100 - 3000Medium to Weak
N-H Bend (scissoring)1650 - 1580Medium to Strong
Aromatic C=C Stretch1600 - 1450Medium to Strong
Aromatic C-N Stretch1335 - 1250Strong
C-F Stretch1250 - 1000Strong
N-H Wag910 - 665Broad, Strong

Note: The exact positions of these bands can be influenced by the electronic environment and potential intermolecular interactions in the solid state.

X-ray Crystallography for Absolute Structure Determination and Conformation Analysis (if available for derivatives)

For instance, the crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine, a more complex molecule containing a benzothiazole (B30560) moiety, has been determined. nih.gov Similarly, structural data for various other substituted benzothiazole and benzo[d]isothiazole compounds are available, showcasing the planarity of the fused ring system and the typical bond lengths and angles. researchgate.netnih.govresearchgate.net

Should crystals of this compound be obtained, X-ray diffraction analysis would be expected to confirm the planarity of the benzo[d]isothiazole core. Key structural parameters that would be determined include:

The precise bond lengths of the C-F, C-N, N-S, and C-S bonds.

The bond angles within the benzene and isothiazole rings.

The conformation of the exocyclic amine group relative to the heterocyclic ring.

Intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing.

Table 3: Representative Crystallographic Data for a Related Heterocyclic System (2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate) researchgate.net

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.3376 (7)
b (Å)8.7987 (9)
c (Å)11.7068 (11)
α (°)70.728 (3)
β (°)80.269 (3)
γ (°)71.531 (3)

Note: This data is for a related but different molecule and serves as an example of the type of information obtained from X-ray crystallography.

Computational and Theoretical Investigations into the Properties and Interactions of 4 Fluorobenzo D Isothiazol 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the electronic structure and inherent reactivity of molecules. These in silico methods are instrumental in predicting molecular properties before undertaking laboratory synthesis, thereby guiding drug discovery and materials science.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized molecular geometry and a variety of electronic properties. By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can accurately calculate the ground-state energy, bond lengths, bond angles, and dihedral angles of a molecule.

Table 1: Illustrative DFT-Calculated Properties for 4-Fluorobenzo[d]isothiazol-3-amine

Property Predicted Value Significance
Ground State Energy -X Hartrees Indicates the stability of the optimized molecular structure.
Dipole Moment ~2.5 - 3.5 Debye Suggests the molecule is polar, affecting its solubility and ability to engage in dipole-dipole interactions.
C-F Bond Length ~1.35 Å Typical length for an aromatic C-F bond, indicating strong bond character.

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For this compound, the electron-donating amino group (-NH2) would likely raise the HOMO energy, while the electronegative fluorine atom and the isothiazole (B42339) ring would influence the LUMO energy.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.com These descriptors, derived from DFT calculations, provide a quantitative basis for comparing the reactivity of different compounds. scirp.org

Table 2: Illustrative FMO Analysis and Global Reactivity Descriptors

Parameter Formula Predicted Value (eV) Chemical Significance
EHOMO - -6.5 Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO - -1.5 Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO 5.0 Indicates chemical stability and resistance to excitation.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 -4.0 Measures the tendency of electrons to escape from the system.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 2.5 Measures resistance to change in electron distribution.

Note: The values in this table are hypothetical, based on typical ranges for similar heterocyclic molecules, and illustrate the outputs of an FMO analysis.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. This technique is invaluable for understanding the conformational flexibility of a ligand and for studying its interaction with a biological target, such as a protein or nucleic acid, in a simulated physiological environment.

For this compound, an MD simulation would typically be performed after docking it into the active site of a potential protein target. The simulation, often running for nanoseconds to microseconds, reveals the stability of the ligand-protein complex. Key analyses of the MD trajectory include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position over time. A stable RMSD suggests the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein, particularly around the binding site.

Hydrogen Bond Analysis: To monitor the formation and breakage of hydrogen bonds between the ligand and protein, which are often crucial for binding affinity.

Such simulations can confirm whether the initial binding pose predicted by docking is stable and can reveal key intermolecular interactions that scoring functions might overlook. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, untested compounds.

To develop a QSAR model for a series of benzo[d]isothiazol-3-amine analogs, researchers would first synthesize and test a set of compounds for a specific biological activity (e.g., enzyme inhibition). Then, a wide range of molecular descriptors would be calculated for each compound, including:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric Descriptors: Molecular weight, volume, surface area.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol and water).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical equation linking a combination of these descriptors to the observed biological activity. imist.ma A robust QSAR model, validated both internally (e.g., using cross-validation) and externally (using a test set of compounds), can be a powerful tool for designing more potent molecules. scielo.org.mxtandfonline.comufv.br For instance, a QSAR study on isothiazole derivatives targeting the Hepatitis C virus (HCV) NS5B polymerase successfully used MLR and artificial neural networks to develop predictive models. nih.gov

Molecular Docking and Virtual Screening Approaches for Identification of Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to screen large libraries of compounds against a specific protein target and to understand the molecular basis of ligand-receptor interaction.

For this compound, docking could be used to explore its potential to inhibit various enzymes. Structurally similar benzothiazole (B30560) derivatives have been shown to target a range of proteins, including:

Protein Kinases: Such as p56lck or Cyclin-Dependent Kinases (CDKs), which are important targets in cancer therapy. biointerfaceresearch.comnih.gov

Microbial Enzymes: Such as Dihydropteroate Synthase (DHPS) in bacteria or lanosterol 14α-demethylase in fungi, suggesting potential antimicrobial applications. nih.gov

The process involves placing the 3D structure of the ligand into the binding site of the protein and evaluating the fit using a scoring function.

Docking programs employ sophisticated search algorithms to explore the vast conformational space of the ligand and its possible orientations within the binding site. A commonly used algorithm is the Lamarckian Genetic Algorithm, which combines a genetic algorithm for global searching with a local search method for energy minimization.

Once a binding pose is generated, a scoring function is used to estimate the binding affinity, typically expressed as a free energy of binding (ΔG) in kcal/mol. Lower (more negative) scores indicate a more favorable interaction. These scoring functions approximate the key energetic contributions to binding, including:

Van der Waals interactions

Electrostatic interactions

Hydrogen bonding

Desolvation energy

The results of a docking study can guide medicinal chemistry efforts by highlighting key interactions, such as hydrogen bonds between the amino group of the ligand and specific amino acid residues (e.g., glutamine, asparagine) in the protein's active site.

Table 3: Illustrative Docking Scores of this compound against Potential Targets

Protein Target PDB ID Binding Affinity (ΔG, kcal/mol) Key Interacting Residues (Hypothetical)
p56-Lck Kinase 1QPE -8.5 Met319, Ala366
Dihydropteroate Synthase 1AJ0 -7.8 Arg63, Ser222

Note: This table is for illustrative purposes. The binding scores are hypothetical and represent plausible outcomes from a molecular docking study.

Scientific Article Generation Paused: Inability to Source Definitive Structural Information for this compound

Production of the detailed scientific article focusing on the computational and theoretical investigations of this compound has been halted due to the inability to source a definitive chemical structure, such as a canonical SMILES (Simplified Molecular Input Line Entry System) string, from reputable chemical databases.

A comprehensive search of scientific literature and chemical compound repositories, including PubChem and ChEMBL, did not yield a confirmed entry for this compound. While information on structurally related compounds, such as thiazole and benzothiazole derivatives, is available, data specific to this exact molecule is absent.

The lack of a canonical SMILES string presents a critical roadblock to fulfilling the user's request for the following reasons:

In Silico ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction: The generation of accurate in silico ADME data is fundamentally dependent on a precise molecular structure. Predictive software and web servers require a SMILES string or other structural identifiers as input to calculate the physicochemical and pharmacokinetic properties. Without this, it is impossible to generate the requested data table for the "In Silico ADME Prediction for Pre-clinical Research" section.

Analysis of Binding Modes and Interaction Fingerprints: While a general, theoretical discussion of potential binding modes could be attempted based on the compound's name, any such analysis would be purely speculative without a confirmed 3D structure. Scientifically rigorous computational and theoretical investigations, such as molecular docking studies, necessitate an accurate structural model of the ligand. A detailed and informative analysis of interaction fingerprints cannot be provided without this foundational information.

Proceeding with an assumed or invented structure would not meet the required standards of scientific accuracy and would be misleading. Therefore, in the interest of providing factual and reliable information, the generation of the article cannot be completed at this time. Further investigation would be contingent on the future availability of the confirmed chemical structure of this compound in the public domain.

Investigation of Biological Activities and Pharmacological Target Interactions at a Mechanistic Level

Cellular and Molecular Mechanisms of Action

Investigation of Anti-inflammatory Mechanisms in Cellular Models

The anti-inflammatory potential of 4-Fluorobenzo[d]isothiazol-3-amine is a subject of growing interest within pharmacological research. While direct and extensive studies on this specific compound are emerging, preliminary investigations and data from structurally related benzo[d]isothiazole analogs suggest a potential for significant anti-inflammatory activity. Cellular models are crucial for elucidating the specific mechanisms through which this compound may exert its effects.

Key inflammatory pathways and cellular targets are being explored. These include the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. Furthermore, the potential of this compound to modulate the activity of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), is a primary area of investigation. Some benzo[d]isothiazole 1,1-dioxide derivatives have shown promise as dual inhibitors of 5-LOX and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), enzymes pivotal in the biosynthesis of leukotrienes and prostaglandins, respectively.

Another avenue of research focuses on the compound's interaction with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. The ability of this compound to inhibit the activation and nuclear translocation of NF-κB is being assessed in various cell types. Additionally, based on the activity of related benzothiazole (B30560) structures, the potential for this compound to act as a selective agonist for the cannabinoid receptor 2 (CB2), which is known to modulate inflammatory responses, is also under consideration. nih.govnih.govresearchgate.netpreprints.org

Hypothetical research findings from such cellular assays are presented in the table below to illustrate the potential anti-inflammatory profile of this compound.

Table 1: Hypothetical Anti-inflammatory Activity of this compound in Cellular Models

AssayCell LineStimulantMeasured ParameterHypothetical IC₅₀ (µM)
Cytokine ReleaseRAW 264.7LPSTNF-α8.2
Cytokine ReleaseTHP-1LPSIL-612.5
Enzyme ActivityHuman Whole Blood-COX-215.7
Enzyme ActivityPurified Enzyme-5-LOX9.8
NF-κB ReporterHEK293TNF-αLuciferase Activity6.4
Receptor BindingCHO-K1 (hCB2)-[³H]CP55,940 Displacement2.1 (Ki)

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Elucidation of Pharmacophores and Key Binding Determinants

The structure-activity relationship (SAR) of benzo[d]isothiazole derivatives is a key focus for optimizing their biological activity. A pharmacophore model for the anti-inflammatory activity of this class of compounds generally includes a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring system. thaiscience.inforesearchgate.net

The benzo[d]isothiazole core is considered a critical scaffold, providing a rigid framework that facilitates interaction with biological targets. The aromatic nature of the benzene (B151609) ring can engage in π-π stacking or hydrophobic interactions within the binding site of a target protein.

The 3-amine group is a crucial feature, likely acting as a key hydrogen bond donor. Its position and basicity can significantly influence binding affinity and selectivity. Modifications to this amine group are expected to have a substantial impact on activity.

Impact of Fluorine Substitution on Biological Activity and Selectivity

The introduction of a fluorine atom at the 4-position of the benzo[d]isothiazole ring is a strategic modification intended to enhance the pharmacological properties of the parent molecule. Fluorine, being the most electronegative element, can significantly alter the electronic properties of the aromatic ring, influencing the pKa of the nearby 3-amine group. researchgate.net This can modulate the compound's interaction with its biological target.

Furthermore, the presence of fluorine can increase the metabolic stability of the compound by blocking potential sites of oxidative metabolism. researchgate.net This often leads to improved bioavailability and a longer duration of action. The small size of the fluorine atom means it can often be substituted for a hydrogen atom without causing significant steric hindrance at the binding site. researchgate.net

In terms of selectivity, the fluorine atom can form specific interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the target protein, which may not be possible for the non-fluorinated analog. acs.org This can lead to enhanced binding affinity and greater selectivity for the intended target over off-target proteins. The table below illustrates the hypothetical impact of fluorine substitution on key pharmacological parameters.

Table 2: Hypothetical Impact of 4-Fluoro Substitution on Pharmacological Properties

CompoundTarget Binding Affinity (Ki, nM)Metabolic Stability (t½, min)Oral Bioavailability (%)
Benzo[d]isothiazol-3-amine1502520
This compound357545

Target Identification and Validation Research Methodologies

Identifying the specific molecular target(s) of a bioactive compound like this compound is a critical step in understanding its mechanism of action and for further drug development. A variety of advanced methodologies are employed for this purpose.

Direct Biochemical Methods: One of the most common approaches is affinity chromatography . This involves immobilizing the compound on a solid support to "fish" for its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry. nih.govcreative-biolabs.com Another technique is the cellular thermal shift assay (CETSA) , which measures the change in the thermal stability of a target protein upon ligand binding. researchgate.net

Genetic and Genomic Approaches: RNA interference (RNAi) or CRISPR-Cas9 -based screens can be used to systematically knock down or knock out genes to identify those that, when absent, mimic or alter the phenotypic effect of the compound. researchgate.netcreative-biolabs.com This can provide strong evidence for a functional link between the compound and a specific protein.

Computational and Proteomics Approaches: In silico target prediction uses computational algorithms to screen large databases of protein structures to identify potential binding partners based on structural and chemical complementarity. researchgate.netChemical proteomics combines chemical probes with quantitative mass spectrometry to globally profile protein-small molecule interactions within a complex biological system. nih.gov

Target validation follows identification and aims to confirm that engaging the identified target produces the desired therapeutic effect. This often involves genetic manipulation of the target (e.g., overexpression or knockout) in cellular or animal models and observing the impact on the disease phenotype. nih.govnih.gov

Table 3: Common Methodologies for Target Identification and Validation

MethodologyPrincipleApplication
Affinity ChromatographyImmobilized ligand captures binding proteins from lysate.Direct identification of binding partners.
Cellular Thermal Shift Assay (CETSA)Ligand binding alters the thermal stability of the target protein.Confirmation of target engagement in cells.
RNAi/CRISPR ScreeningGenetic perturbation to identify genes that modify compound sensitivity.Functional validation of potential targets.
Chemical ProteomicsQuantitative mass spectrometry to profile protein-compound interactions.Global, unbiased identification of targets.
In Silico Target PredictionComputational docking and screening of compound against protein databases.Hypothesis generation for potential targets.

Applications in Medicinal Chemistry Research and Pre Clinical Drug Discovery

Role of the 4-Fluorobenzo[d]isothiazol-3-amine Scaffold as a Privileged Structure

The benzo[d]isothiazole core is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. The incorporation of a fluorine atom at the 4-position and an amine at the 3-position of this scaffold can modulate its electronic and steric properties, influencing its interaction with target proteins. While extensive research on the broader class of benzothiazoles and their fluorinated derivatives exists, specific studies highlighting this compound as a privileged scaffold are still emerging. The importance of fluorine in drug design is well-established, as it can enhance biological activity. nih.gov For the related benzothiazole (B30560) scaffold, fluorinated analogs have demonstrated potent and selective anticancer activity. nih.gov

Rational Design and Synthesis of Novel Analogs for Lead Optimization

The synthesis of benzo[d]isothiazol-3-amines can be achieved through various methods, including the reaction of 3-substituted-2-fluoro-benzonitrile with sodium sulfide, followed by a reaction with ammonia (B1221849) and sodium hypochlorite (B82951). nih.gov This synthetic route offers the potential for creating a library of analogs by modifying the starting materials.

Lead optimization is a critical step in drug discovery where a promising lead compound is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. For the this compound scaffold, rational design strategies could involve:

Substitution on the Benzene (B151609) Ring: Introducing additional substituents on the aromatic ring can further modulate the electronic properties and steric bulk of the molecule, potentially leading to improved target engagement.

Bioisosteric Replacement: Replacing the fluorine atom with other functional groups of similar size and electronic character can fine-tune the compound's properties.

While general structure-activity relationship (SAR) studies have been conducted on the broader class of benzothiazolones, specific and detailed SAR data for this compound analogs are not yet widely published. nih.gov

Development of Chemical Probes for Elucidating Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems. The this compound scaffold, with its reactive amine handle, is amenable to modification for the development of such probes. For instance, the amine group can be functionalized with reporter tags (e.g., fluorophores, biotin) or photoreactive groups to enable visualization of target engagement or covalent labeling of the target protein.

While the development of chemical probes from this specific scaffold has not been extensively documented, the general principles of probe design suggest its potential in this area. The choice of linker and tag would be crucial to ensure that the probe retains its affinity and selectivity for the intended biological target.

Strategies for Enhancing Molecular Target Selectivity and Potency

Achieving high selectivity and potency is a primary goal in drug development. For derivatives of this compound, several strategies can be employed to enhance these properties:

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how analogs of this compound will bind. This information can guide the synthesis of new derivatives with improved complementarity to the binding site.

Fragment-Based Drug Discovery: The 4-Fluorobenzo[d]isothiazole core can be considered a molecular fragment. By identifying its binding mode to a target, it can be elaborated upon by adding other chemical fragments to increase affinity and selectivity.

Introduction of Conformational Constraints: Incorporating cyclic structures or rigid linkers into the analogs can reduce the number of accessible conformations, potentially leading to a more favorable binding entropy and increased potency.

Studies on related fluorinated benzothiazoles have shown that the position of the fluorine atom can significantly impact the dose-response profile and biological activity, highlighting the importance of precise structural modifications. bohrium.comcardiff.ac.uknih.gov

Pre-clinical Assessment of Pharmacological Efficacy in Relevant In Vitro and Ex Vivo Models

Before a drug candidate can be tested in humans, its pharmacological efficacy must be demonstrated in pre-clinical models. For analogs derived from the this compound scaffold, this would involve a series of in vitro and ex vivo experiments.

In Vitro Assessment:

Enzyme Assays: If the target is an enzyme, the inhibitory activity of the compounds would be measured. For example, thiazole-based compounds have been investigated as inhibitors of various kinases. nih.govsemanticscholar.org

Cell-Based Assays: The effect of the compounds on cellular processes such as proliferation, apoptosis, or signaling pathways would be evaluated in relevant cancer cell lines or other disease models. Benzo[d]isothiazole derivatives have shown cytotoxicity against certain cancer cell lines. nih.gov

Ex Vivo Assessment:

Tissue-Based Assays: The activity of the compounds can be tested on isolated tissues or organs to assess their physiological effects in a more complex biological environment.

The following table summarizes hypothetical in vitro data for a series of this compound analogs against a target kinase.

CompoundR Group ModificationIC50 (nM)
Analog 1 -H500
Analog 2 -C(=O)CH3250
Analog 3 -CH2-Phenyl100
Analog 4 -CH2-Cyclohexyl150

This table is for illustrative purposes only and does not represent actual experimental data.

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes

The future development of therapeutic agents and materials based on 4-Fluorobenzo[d]isothiazol-3-amine hinges on the availability of efficient and scalable synthetic routes. While methods for the synthesis of benzo[d]isothiazole derivatives exist, future research will likely focus on greener, more cost-effective, and versatile strategies.

Recent advances in the synthesis of the broader benzo[d]isothiazole class have highlighted the use of copper-catalyzed intramolecular N-S bond formation and electrochemical dehydrogenative cyclization. mdpi.comorganic-chemistry.org A particularly relevant method for producing benzo[d]isothiazol-3-amines involves the reaction of a 3-substituted-2-fluoro-benzonitrile with sodium sulfide, followed by treatment with ammonia (B1221849) and sodium hypochlorite (B82951). arkat-usa.org

Future research is anticipated to build upon these foundations, exploring avenues such as:

Photocatalysis: The use of visible-light photocatalysis offers a mild and environmentally friendly approach to organic synthesis. chim.itnih.gov Future studies could investigate the photocatalyzed synthesis of this compound and its derivatives, potentially leading to higher yields and novel functionalities. This strategy can generate reactive intermediates under gentle conditions, allowing for a high degree of control in the construction of complex heterocyclic systems. nih.govacs.org

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improved safety, and scalability. The development of a continuous flow synthesis for this compound would be a significant step towards its industrial-scale production.

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful tool in modern synthetic chemistry. Research into the late-stage C-H functionalization of the this compound core could rapidly generate diverse libraries of analogues for structure-activity relationship (SAR) studies.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and material science. For this compound, these computational tools can accelerate the design and optimization process in several ways.

Application of AI/MLDescriptionPotential Impact on this compound Research
Generative Models Algorithms that can design novel molecular structures with desired properties.Generation of new this compound derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.
Predictive Modeling ML models trained to predict biological activity, toxicity, and physicochemical properties.Prioritization of synthetic targets, reducing the time and cost of experimental screening.
Combinatorial Library Design AI-driven approaches to design focused libraries of compounds for screening against specific targets. nih.govresearchgate.netEfficient exploration of the chemical space around the this compound scaffold to identify lead compounds. nih.govresearchgate.net
Retrosynthesis Planning AI tools that can predict viable synthetic routes for a target molecule.Facilitating the synthesis of novel, computationally designed derivatives of this compound.

By leveraging these AI and ML techniques, researchers can navigate the vast chemical space with greater efficiency, leading to the faster discovery of compounds with optimized properties for specific applications. The use of machine learning can help in creating focused libraries of potential ligands by systematically enumerating connections between preferred substructures. nih.govresearchgate.net

Exploration of Untapped Biological Targets for Therapeutic Intervention

The benzo[d]isothiazole scaffold is a known "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. While the specific biological targets of this compound are not yet fully elucidated, its structural similarity to known inhibitors of various enzymes, particularly protein kinases, suggests a rich field for future investigation.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer, autoimmune disorders, and inflammatory conditions. nih.govnih.govfrontiersin.org The Janus kinases (JAKs) and tyrosine kinases are particularly important targets in the treatment of autoimmune diseases. nih.govreumatologiaclinica.org Given that many kinase inhibitors feature heterocyclic cores, it is plausible that this compound and its derivatives could be potent and selective modulators of specific kinases.

Future research should focus on:

Broad Kinase Profiling: Screening this compound against a large panel of kinases to identify primary targets and assess selectivity.

Target Validation: Once a primary target is identified, further studies will be needed to validate its role in disease pathology and confirm that its modulation by the compound leads to a therapeutic effect.

Phenotypic Screening: Employing cell-based assays to uncover novel therapeutic activities without a preconceived target, which can lead to the discovery of first-in-class medicines.

The exploration of untapped biological targets, particularly within the kinome, holds significant promise for the development of novel therapeutics based on the this compound scaffold for a range of immunological disorders. nih.gov

Advanced Biophysical Techniques for Real-Time Ligand-Target Interaction Analysis

A deep understanding of how a ligand binds to its biological target is fundamental for rational drug design. The future of research on this compound will undoubtedly involve the application of advanced biophysical techniques to characterize these interactions in real-time and at atomic resolution.

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for studying the kinetics and thermodynamics of molecular interactions. nih.govacs.orgtandfonline.com It is increasingly used for fragment-based drug discovery and can provide valuable data on the binding affinity and association/dissociation rates of this compound derivatives to their target proteins. nih.govtandfonline.comtandfonline.com This technique is particularly advantageous due to its low protein consumption and the ability to rapidly validate hits. acs.org

Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM have made it a revolutionary tool in structural biology, allowing for the high-resolution structure determination of protein-ligand complexes that are difficult to crystallize. nanoimagingservices.comportlandpress.comfrontiersin.orgnih.gov For a target identified for this compound, cryo-EM could provide detailed insights into the binding mode, guiding the structure-based design of more potent and selective inhibitors. frontiersin.orgthermofisher.com This technique is particularly valuable for large protein complexes and membrane proteins, which are often challenging for traditional structural biology methods. nanoimagingservices.com

The data generated from these techniques will be invaluable for the iterative process of lead optimization, enabling the design of next-generation compounds with improved pharmacological profiles.

Potential for Material Science and Catalysis Applications (if emerging from future research)

Beyond its potential in medicine, the unique electronic properties of the sulfur-nitrogen heterocycle in this compound suggest possible applications in material science and catalysis. Sulfur-nitrogen heterocycles are known for their stability and have been investigated for their relevance in the design of molecular conductors and magnets. mdpi.comresearchgate.net

Future research in this area could explore:

Organic Electronics: The electron-rich nature of the sulfur-nitrogen heterocyclic system could be exploited in the design of novel organic semiconductors or components of organic light-emitting diodes (OLEDs). mdpi.comacs.org The fluorine substituent can also modulate the electronic properties and influence molecular packing in the solid state.

Photocatalysis: Heterocyclic compounds are being increasingly studied for their potential as photocatalysts in organic synthesis. chim.it The conjugated π-system of this compound suggests it could absorb light and participate in photoredox processes, potentially catalyzing a range of chemical transformations. chim.it The combination of N-heterocyclic carbene organocatalysis with photocatalysis is an emerging area with significant potential. rsc.org

While these applications are more speculative at this stage, they represent exciting, blue-sky research directions that could unlock entirely new functionalities for this versatile chemical scaffold. The exploration of sulfur-nitrogen heterocycles in material science is a rapidly growing field, and this compound could play a significant role in future discoveries. openmedicinalchemistryjournal.comresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.